Cas no 1247-97-8 (3,5,7,3′,4′-Pentamethoxyflavone)

1247-97-8 structure
상품 이름:3,5,7,3′,4′-Pentamethoxyflavone
3,5,7,3′,4′-Pentamethoxyflavone 화학적 및 물리적 성질
이름 및 식별자
-
- 4H-1-Benzopyran-4-one,2-(3,4-dimethoxyphenyl)-3,5,7-trimethoxy-
- QUERCETIN-3,5,7,3',4'-PENTAMETHYL ETHER
- 2-(3,4-dimethoxyphenyl)-3,5,7-trimethoxychromen-4-one
- QUERCETIN-3,5,7,3',4'-PENTAMETHYLETHER(RG)
- QUERCETIN-3,5,7,3',4'-PENTAMETHYLETHER(RG) PrintBack
- Quercetin-3.5.7.3'.4'-pentamethylether
- Pentamethoxyquercetin
- Pentamethylquercetin
- Penta-O-methylquercitin
- quercetin 3,5,7,3',4'-pentamethyl ether
- quercetin pentamethyl ether
- Quercetin-3,5,7,3',4'-pentamethylether
- 3,5,7,3′,4′-Pentamethoxyflavone
- 3,5,7,3',4'-pentamethoxyflavone
- QUERCETIN-3,5,7,3,4-PENTAMETHYLETHER
- V6J41K636O
- 2-(3,4-dimethoxyphenyl)-3,5,7-trimethoxy-4H-chromen-4-one
- 3,3',4',5,7-Pentamethoxyflavone
- 3,5,7,3',4'-Pentamethyl ether
- Spectrum_001718
- Quercetin-3,5,7,3',4'-pentamethylet
- MLS001048983
- NCGC00178132-01
- Quercetin 3,5,7,3,4-pentamethyl ether
- Flavone,3',4',5,7-pentamethoxy-
- Quercetin 3, 5, 7, 3', 4'-pentamethylether
- KBio2_004766
- 3,5,7,3 inverted exclamation marka,4 inverted exclamation marka-Pentamethoxyflavone
- BSPBio_003338
- Flavone, 3,3',4',5,7-pentamethoxy-
- TUM-8437
- SPBio_001787
- FT-0716793
- SDCCGMLS-0066841.P001
- KBioSS_002198
- 4H-1-Benzopyran-4-one,4-dimethoxyphenyl)-3,5,7-trimethoxy-
- NSC 115922
- CS-0135217
- CHEMBL19032
- 1247-97-8
- SPECTRUM1600075
- KBio3_002558
- MS-26004
- KBio2_007334
- ALGDHWVALRSLBT-UHFFFAOYSA-N
- MFCD01004607
- NSC618936
- DTXSID10154467
- E80655
- SR-01000758970
- 2-(3,4-dimethoxyphenyl)-3,5,7-trimethoxy-4h-1-benzopyran-4-one
- NSC-618936
- CCG-38450
- NCGC00095759-02
- 2-(3,4-dimethoxyphenyl)-3,5,7-trimethoxy-chromen-4-one
- Spectrum3_001719
- BDBM50404748
- SCHEMBL2286327
- AKOS030487720
- Spectrum2_001804
- Spectrum4_001790
- NSC115922
- SR-01000758970-2
- NCGC00095759-01
- SMR000386999
- 3,4',5,7-Pentamethoxyflavone
- 3,3`,4`,5,7-Pentamethoxyflavone
- LMPK12112772
- HY-N7690
- AB00637125-07
- UNII-V6J41K636O
- KBioGR_002341
- NSC-115922
- KBio2_002198
- Spectrum5_000439
- 4H-1-Benzopyran-4-one, 2-(3,4-dimethoxyphenyl)-3,5,7-trimethoxy-
- HMS2268P21
- STL512455
- DA-77282
-
- MDL: MFCD01004607
- 인치: 1S/C20H20O7/c1-22-12-9-15(25-4)17-16(10-12)27-19(20(26-5)18(17)21)11-6-7-13(23-2)14(8-11)24-3/h6-10H,1-5H3
- InChIKey: ALGDHWVALRSLBT-UHFFFAOYSA-N
- 미소: O1C(C2C([H])=C([H])C(=C(C=2[H])OC([H])([H])[H])OC([H])([H])[H])=C(C(C2C(=C([H])C(=C([H])C1=2)OC([H])([H])[H])OC([H])([H])[H])=O)OC([H])([H])[H]
계산된 속성
- 정밀분자량: 372.12100
- 동위원소 질량: 372.121
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 0
- 수소 결합 수용체 수량: 7
- 중원자 수량: 27
- 회전 가능한 화학 키 수량: 6
- 복잡도: 561
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 3.2
- 토폴로지 분자 극성 표면적: 72.4
- 표면전하: 0
- 분자량: 372.4
- 상호 변형 이기종 수량: 아무것도 아니야
실험적 성질
- 밀도: 1.29
- 융해점: 152-156°C
- 비등점: 561.9 °C at 760 mmHg
- 플래시 포인트: 246.9 °C
- 굴절률: 1.588
- PSA: 76.36000
- LogP: 3.50300
3,5,7,3′,4′-Pentamethoxyflavone 보안 정보
3,5,7,3′,4′-Pentamethoxyflavone 세관 데이터
- 세관 번호:2914509090
- 세관 데이터:
?? ?? ??:
2914509090개요:
2914509090은 산소기단을 함유한 다른 케톤을 함유하고 있다.부가가치세: 17.0%?? ???:9.0% ?? ??: 없음??? ??:5.5% ????:30.0%
?? ??:
?? ??, ?? ??, 사용, 아세톤 신고 포장
요약:
HS: 2914509090기타 기타 산소기능을 갖춘 케톤부가가치세: 17.0% 세금환급률: 9.0% 감독관리조건: 없음??? ??:5.5% General tariff:30.0%
3,5,7,3′,4′-Pentamethoxyflavone 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-0135217-5mg |
3,5,7,3′,4′-Pentamethoxyflavone |
1247-97-8 | 98.84% | 5mg |
$180.0 | 2022-04-28 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2121-5 mg |
Quercetin 3,5,7,3,4-pentamethyl ether |
1247-97-8 | 98.87% | 5mg |
¥1627.00 | 2022-04-26 | |
TargetMol Chemicals | TN2121-50 mg |
3,5,7,3′,4′-Pentamethoxyflavone |
1247-97-8 | 98.87% | 50mg |
¥ 5,996 | 2023-07-11 | |
MedChemExpress | HY-N7690-5mg |
3,5,7,3′,4′-Pentamethoxyflavone |
1247-97-8 | 99.15% | 5mg |
¥1500 | 2024-04-20 | |
TargetMol Chemicals | TN2121-25mg |
3,5,7,3′,4′-Pentamethoxyflavone |
1247-97-8 | 98.87% | 25mg |
¥ 3390 | 2024-07-20 | |
ChromaDex Standards | ASB-00017080-010-10mg |
QUERCETIN |
1247-97-8 | % | 10mg |
$219.00 | 2023-10-25 | |
TargetMol Chemicals | TN2121-1mg |
3,5,7,3′,4′-Pentamethoxyflavone |
1247-97-8 | 98.87% | 1mg |
¥ 535 | 2024-07-20 | |
TargetMol Chemicals | TN2121-5mg |
3,5,7,3′,4′-Pentamethoxyflavone |
1247-97-8 | 98.87% | 5mg |
¥ 1230 | 2024-07-20 | |
MedChemExpress | HY-N7690-1mg |
3,5,7,3′,4′-Pentamethoxyflavone |
1247-97-8 | 99.15% | 1mg |
¥650 | 2024-04-20 | |
A2B Chem LLC | AE33101-5mg |
QUERCETIN-3,5,7,3',4'-PENTAMETHYL ETHER |
1247-97-8 | 95% | 5mg |
$140.00 | 2024-04-20 |
3,5,7,3′,4′-Pentamethoxyflavone 관련 문헌
-
1. Isolation of mopanin from Colophospermum mopane and interrelation of flavonoid components of Peltogyne spp.S. E. Drewes,D. G. Roux J. Chem. Soc. C 1967 1407
-
2. Proceedings of the Chemical Society, Vol. 29, No. 419
-
3. XXXVII.—6′-AminoquercetinEdwin Roy Watson J. Chem. Soc. Trans. 1914 105 338
-
4. Metabolites from the purple heartwood of Mimosoideae. Part 2. Acacia carnei maiden: isolation, synthesis, and reactions of crombeoneEdward V. Brandt,Daneel Ferreira,David G. Roux J. Chem. Soc. Perkin Trans. 1 1981 514
-
5. CLXXVIII.—The methylation of quercetinArthur George Perkin J. Chem. Soc. Trans. 1913 103 1632
추천 공급업체
Amadis Chemical Company Limited
(CAS:1247-97-8)3,5,7,3′,4′-Pentamethoxyflavone

순결:99%/99%/99%
재다:5mg/10mg/50mg
가격 ($):158.0/234.0/776.0